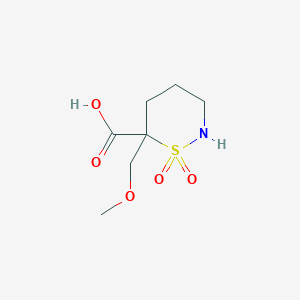
6-(Methoxymethyl)-1,1-dioxothiazinane-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
The molecular structure can be analyzed using various spectroscopic methods like NMR, IR, UV-Vis, etc. These techniques can provide information about the functional groups present in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, etc. The chemical properties include acidity or basicity, reactivity with other compounds, etc .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Studies
- Rearrangement in Penicillin Derivatives : A study by Jackson and Stoodley (1972) explored the rearrangement of penicillanic acid derivatives to 1,3-thiazines, which are related to the chemical structure of 6-(Methoxymethyl)-1,1-dioxothiazinane-6-carboxylic acid. This research provided insights into the molecular transformations and potential applications in synthetic chemistry (Jackson & Stoodley, 1972).
Antimicrobial Properties
- Synthesis and Antimicrobial Activity : Agui et al. (1977) synthesized novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, showcasing antimicrobial properties. This study's relevance lies in the structural similarities and potential antimicrobial applications of 6-(Methoxymethyl)-1,1-dioxothiazinane-6-carboxylic acid derivatives (Agui et al., 1977).
Anti-malarial Potency
- New Anti-malarial Substances : Murakami et al. (2002) conducted a study on novel peroxides with high anti-malarial potency. They found that compounds like 6-carbomethoxymethyl-3-methoxy-3-pentyl-1,2-dioxane exhibit potent anti-malarial activity, highlighting the potential of related structures in anti-malarial research (Murakami et al., 2002).
Organometallic Protection in Synthesis
- Organometallic Protection in Ligand Synthesis : Stößel et al. (1996) investigated the use of Mo(CO)3 as an organometallic protection group in synthesizing functionalized tripodal phosphine ligands. Their research provides insight into the role of methoxymethyl groups in complex molecular syntheses, relevant to the study of 6-(Methoxymethyl)-1,1-dioxothiazinane-6-carboxylic acid (Stößel et al., 1996).
Insecticidal Activity
- Synthesis and Insecticidal Activity : Li et al. (2013) synthesized and studied the crystal structure of a compound structurally similar to 6-(Methoxymethyl)-1,1-dioxothiazinane-6-carboxylic acid, revealing moderate insecticidal activity. This points to the potential use of similar compounds in pest control applications (Li et al., 2013).
Photoremovable Protecting Groups
- Photoremovable Protecting Groups in Organic Synthesis : Zabadal et al. (2001) explored 2,5-dimethylphenacyl esters as photoremovable protecting groups for carboxylic acids, a concept that can be extended to understand the protective mechanisms in compounds like 6-(Methoxymethyl)-1,1-dioxothiazinane-6-carboxylic acid (Zabadal et al., 2001).
Safety And Hazards
Eigenschaften
IUPAC Name |
6-(methoxymethyl)-1,1-dioxothiazinane-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO5S/c1-13-5-7(6(9)10)3-2-4-8-14(7,11)12/h8H,2-5H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSUWDYKMIMBNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCCNS1(=O)=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Methoxymethyl)-1,1-dioxothiazinane-6-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Chlorophenyl)methyl]-3,7-dimethyl-8-(3-propan-2-yloxypropylamino)purine-2,6-dione](/img/structure/B2816564.png)
![1,3-Benzodioxol-5-yl-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2816567.png)
![Methyl 7-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B2816568.png)
![Ethyl 5-[[2-(4-chlorophenoxy)acetyl]amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2816570.png)
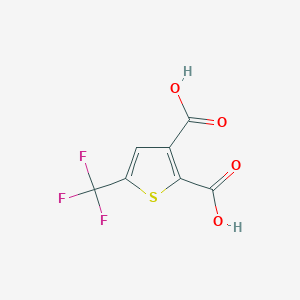
![N-(1,3-benzodioxol-5-ylmethyl)-3-{[methyl(4-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxamide](/img/structure/B2816576.png)

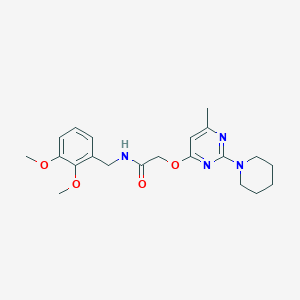
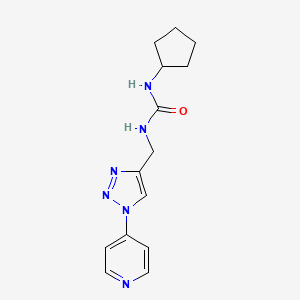
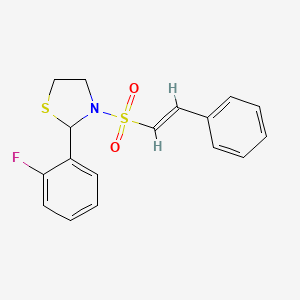
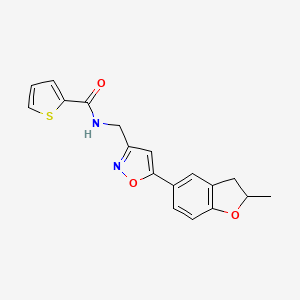

![(2E)-1-(4-Ethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B2816586.png)
